molecular formula C8H6N2 B3176231 2-Vinylisonicotinonitrile CAS No. 98436-74-9

2-Vinylisonicotinonitrile

Cat. No.: B3176231
CAS No.: 98436-74-9
M. Wt: 130.15 g/mol
InChI Key: OJFWMPFEOAXMKP-UHFFFAOYSA-N
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Description

Contextualization within Vinyl Pyridine (B92270) Derivatives Research

Vinylpyridines are a class of organic compounds characterized by a pyridine ring substituted with a vinyl group. wikipedia.orgwikipedia.org The position of the vinyl group relative to the nitrogen atom in the pyridine ring significantly influences the compound's reactivity and applications. For instance, 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) are well-studied monomers used in the production of specialty polymers and as intermediates in the pharmaceutical and chemical industries. wikipedia.orgwikipedia.orgresearchgate.net 2-Vinylpyridine, with the vinyl group adjacent to the nitrogen, readily undergoes polymerization and participates in nucleophilic addition reactions at the vinyl site due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Similarly, 4-vinylpyridine serves as a precursor for polymers and is used in biochemical applications for protein modification. wikipedia.org

2-Vinylisonicotinonitrile, with its vinyl group at the 2-position and a nitrile group at the 4-position of the pyridine ring, represents a more complex member of this family. This substitution pattern is expected to further modulate the electronic properties of the vinyl group and the pyridine ring, offering unique reactivity profiles for synthetic chemists to explore. The presence of the additional nitrile functional group expands its potential beyond that of simple vinylpyridines, positioning it as a versatile intermediate for creating highly functionalized pyridine-based molecules.

Strategic Importance of the Nitrile Functionality in Organic Transformations

The nitrile, or cyano, group (C≡N) is a cornerstone of organic synthesis due to its remarkable versatility. nih.govresearchgate.net Its linear geometry and the strong electron-withdrawing nature of the nitrogen atom create a reactive site susceptible to a wide array of chemical transformations. ebsco.com Nitriles can be hydrolyzed to form amides and subsequently carboxylic acids, reduced to primary amines, or react with organometallic reagents to yield ketones. researchgate.net This ability to be converted into various other functional groups makes nitriles valuable synthetic intermediates. nih.gov

Furthermore, the nitrile group can participate in various cycloaddition reactions, such as [2+2+2] and [3+2] cycloadditions, leading to the formation of important heterocyclic and carbocyclic structures. nih.govresearchgate.net It can also act as a directing group in C-H bond functionalization reactions, enabling the introduction of new functionalities at specific positions on an aromatic ring. nih.govresearchgate.net In the context of 2-vinylisonicotinonitrile, the nitrile group not only provides a handle for diverse chemical modifications but also influences the reactivity of the entire molecule, making it a strategic component for the synthesis of complex target structures. nih.gov

Historical Perspective of Isonicotinonitrile Derivatives in Chemical Science

Isonicotinonitrile, or 4-pyridinecarbonitrile, the parent structure of 2-vinylisonicotinonitrile, and its derivatives have a significant history in chemical science. These compounds have been recognized for their utility as acceptor units in the development of fluorescent materials. figshare.com More recently, isonicotinonitrile derivatives have been investigated as highly efficient emitters in thermally activated delayed fluorescence (TADF) for organic light-emitting devices (OLEDs). figshare.comfrontiersin.org

The functionalization of the isonicotinonitrile core at various positions has been a subject of extensive research. For example, derivatives like 2,6-di(pyrazol-1-yl)isonicotinonitrile have been synthesized and studied for their interesting spin-crossover properties in coordination chemistry. nih.govresearchgate.net The ability to introduce substituents onto the isonicotinonitrile framework allows for the fine-tuning of the molecule's electronic and photophysical properties, leading to applications in materials science. The synthesis of 2-vinylisonicotinonitrile builds upon this historical foundation, introducing a reactive vinyl group that opens up new avenues for polymerization and further functionalization.

Research Gaps and Motivations for Investigating 2-Vinylisonicotinonitrile

Despite the known utility of vinylpyridines and isonicotinonitrile derivatives, 2-vinylisonicotinonitrile itself remains a relatively underexplored compound. While its synthesis has been reported, often as an intermediate in the preparation of more complex molecules for pharmaceutical applications, a comprehensive study of its fundamental reactivity and synthetic potential is lacking. googleapis.comgoogle.comambeed.com

The primary motivation for investigating 2-vinylisonicotinonitrile lies in its potential as a bifunctional building block. The vinyl group can serve as a monomer for polymerization or as a site for various addition and cross-coupling reactions. Simultaneously, the nitrile group offers a wide range of synthetic transformations. This dual reactivity could be harnessed to develop novel synthetic methodologies and to construct complex molecular architectures that are otherwise difficult to access.

Key research gaps include:

A systematic study of the polymerization and copolymerization of 2-vinylisonicotinonitrile.

Exploration of its participation in various cycloaddition reactions.

Investigation of its utility in transition-metal-catalyzed cross-coupling reactions.

A detailed study of the influence of the vinyl and nitrile groups on the regioselectivity of reactions involving the pyridine ring.

Filling these research gaps will not only expand the synthetic chemist's toolbox but also potentially lead to the discovery of new materials and biologically active compounds.

Chemical Properties of 2-Vinylisonicotinonitrile

PropertyValue
IUPAC Name 2-ethenylpyridine-4-carbonitrile
Molecular Formula C₈H₆N₂
Molecular Weight 130.15 g/mol
Boiling Point 225.0±28.0°C at 760 mmHg
Density 1.1±0.1 g/cm³
Solubility Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. evitachem.com

Properties

IUPAC Name

2-ethenylpyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-8-5-7(6-9)3-4-10-8/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFWMPFEOAXMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90663865
Record name 2-Ethenylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98436-74-9
Record name 2-Ethenylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90663865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Methodological Advancements for 2 Vinylisonicotinonitrile

Retrosynthetic Analysis of 2-Vinylisonicotinonitrile

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.infiveable.medeanfrancispress.com For 2-Vinylisonicotinonitrile, the primary disconnection strategy involves severing the carbon-carbon single bond that connects the vinyl group to the pyridine (B92270) ring.

This disconnection leads to two principal synthons:

A vinyl anion synthon and a 2-pyridyl cation synthon.

A vinyl cation synthon and a 2-pyridyl anion synthon.

Translating these idealized fragments into real-world reagents (synthetic equivalents) suggests several potential synthetic routes. The first pair of synthons points towards a nucleophilic vinyl species (like a vinyl Grignard or organolithium reagent) reacting with an electrophilic pyridine derivative, or more commonly, a transition-metal catalyzed cross-coupling reaction. The latter approach uses a vinyl organometallic reagent (e.g., vinylboronic acid or vinylstannane) and a halogenated pyridine. The second pair of synthons is less common but could conceptually involve the reaction of a vinyl halide with a pyridyl organometallic compound.

Another major retrosynthetic approach involves a functional group interconversion (FGI) followed by disconnection. lkouniv.ac.in Here, the vinyl group is seen as arising from an olefination reaction. This retrosynthetically transforms the vinyl group back into a carbonyl group (an aldehyde) at the 2-position of the pyridine ring. This leads to the precursor 2-formylisonicotinonitrile (B53515) , which can be disconnected further. This strategy highlights olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, as viable pathways.

Precursor Design and Selection in 2-Vinylisonicotinonitrile Synthesis

The choice of precursors is dictated by the retrosynthetic strategy. For cross-coupling approaches, a key precursor is an isonicotinonitrile derivative that is activated at the 2-position with a good leaving group, typically a halogen.

Key Precursors for Cross-Coupling:

2-Chloro-4-cyanopyridine (2-Chloroisonicotinonitrile): This is a common precursor due to the reactivity of the chloro-substituent in palladium-catalyzed reactions. It can be synthesized from 4-cyanopyridine-N-oxide using reagents like phosphorus oxychloride. chemicalbook.comnih.gov

2-Bromo-4-cyanopyridine (2-Bromoisonicotinonitrile): The carbon-bromine bond is often more reactive than the carbon-chlorine bond, which can allow for milder reaction conditions in some cross-coupling reactions. ambeed.com

Vinylating Reagents: The source of the vinyl group can vary. For Suzuki-Miyaura coupling, potassium vinyltrifluoroborate is a stable and effective reagent. google.com For Stille coupling, a vinylstannane like tributyl(vinyl)tin (B143874) would be used. wikipedia.orgscielo.br For Heck coupling, ethylene (B1197577) gas serves as the vinyl source. acs.orgnih.gov

Key Precursors for Olefination:

2-Formylisonicotinonitrile: This aldehyde is the direct precursor for introducing the vinyl group via olefination. Its synthesis would typically involve the oxidation of 2-methylisonicotinonitrile or the reduction of a corresponding ester or nitrile at the 2-position.

Phosphorus Ylides: For a Wittig reaction, a methyl-substituted phosphonium (B103445) salt like methyltriphenylphosphonium (B96628) bromide is deprotonated to form the reactive ylide. tandfonline.comrsc.org For a Horner-Wadsworth-Emmons reaction, a phosphonate (B1237965) ester such as diethyl methylphosphonate (B1257008) is used. tcichemicals.com

Direct Functionalization Approaches for 2-Vinylisonicotinonitrile Elaboration

Direct functionalization methods are employed to construct the final molecule from the selected precursors, with palladium-catalyzed reactions and olefination being the most prominent strategies.

Palladium-Catalyzed Cross-Coupling Strategies for 2-Vinylisonicotinonitrile

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(sp²)–C(sp²) bonds and are well-suited for synthesizing 2-Vinylisonicotinonitrile. researchgate.netsigmaaldrich.com These reactions share a common catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

A specific method for synthesizing 2-vinylisonicotinonitrile derivatives involves a Suzuki-Miyaura type coupling. In one documented procedure, 2-(azetidin-1-yl)-5-chloroisonicotinonitrile was coupled with potassium vinyltrifluoroborate. google.com This reaction utilizes a specialized palladium catalyst and a base to facilitate the coupling.

Table 1: Example of Suzuki-Miyaura Type Coupling for a 2-Vinylisonicotinonitrile Derivative google.com
Reactant 1Reactant 2CatalystBaseSolventProduct
2-(azetidin-1-yl)-5-chloroisonicotinonitrilePotassium vinyltrifluoroborateMethanesulfonato(2-dicyclohexylphosphino-2',6'-di-isopropoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II)Cesium CarbonateToluene/Water2-(Azetidin-1-yl)-5-vinylisonicotinonitrile

Other established palladium-catalyzed reactions, while not explicitly documented for 2-Vinylisonicotinonitrile itself in the provided context, are widely used for analogous vinylpyridines and represent highly viable synthetic routes:

Heck Reaction: This reaction couples a vinyl halide with an alkene. nih.gov In the context of vinylpyridine synthesis, it typically involves reacting a halopyridine with ethylene gas in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand. acs.orgoup.com

Stille Reaction: This involves the coupling of an organostannane with an organic halide. wikipedia.org The synthesis of 2-Vinylisonicotinonitrile could be achieved by reacting 2-chloro- or 2-bromo-isonicotinonitrile with a vinylstannane reagent, catalyzed by a palladium complex. scielo.brresearchgate.net

C-H Activation and Functionalization in the Synthesis of 2-Vinylisonicotinonitrile

C-H activation is a modern synthetic strategy that aims to form new bonds by directly functionalizing a carbon-hydrogen bond, thus avoiding the need for pre-functionalized starting materials like halides. nih.govuni-muenster.de This approach is highly atom-economical. researchgate.net For heteroaromatic compounds, transition metals like rhodium and palladium can catalyze the direct alkenylation of a C-H bond. beilstein-journals.orgmdpi.com

Theoretically, 2-Vinylisonicotinonitrile could be synthesized by the direct palladium-catalyzed C-H vinylation of 4-cyanopyridine (B195900) (isonicotinonitrile). This would involve the selective activation of the C-H bond at the 2-position, followed by coupling with a vinyl source like vinyl acetate (B1210297) or ethylene. However, achieving high regioselectivity can be challenging due to the presence of multiple C-H bonds on the pyridine ring. While C-H activation is a powerful and developing field, specific examples of its application for the synthesis of 2-Vinylisonicotinonitrile are not prominently reported in the surveyed literature.

Olefination Reactions for Vinyl Group Introduction

Olefination reactions provide an alternative route to the vinyl group by forming the carbon-carbon double bond directly. tcichemicals.comwikipedia.org This approach relies on a precursor containing a carbonyl group at the 2-position.

Wittig Reaction: This is a widely used method for creating alkenes from aldehydes or ketones. uchicago.edu The synthesis of 2-Vinylisonicotinonitrile via this route would involve the reaction of 2-formylisonicotinonitrile with a phosphorus ylide, typically generated in situ from methyltriphenylphosphonium bromide and a strong base. tandfonline.comrsc.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. gold-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. tcichemicals.com It often provides better yields and easier purification, as the byproduct is a water-soluble phosphate (B84403) ester. This method generally favors the formation of the (E)-alkene.

Julia Olefination: This reaction involves the reaction of a phenyl sulfone with an aldehyde, followed by reductive elimination to form the alkene. organic-chemistry.org The Julia-Kocienski modification is a more direct, one-pot version that offers good stereoselectivity. organic-chemistry.org

Table 2: General Scheme for Wittig Olefination
PrecursorReagentKey IntermediateProduct
2-FormylisonicotinonitrileMethyltriphenylphosphonium Ylide (Ph₃P=CH₂)Oxaphosphetane2-Vinylisonicotinonitrile

Chemo- and Regioselective Synthesis of 2-Vinylisonicotinonitrile

Achieving chemo- and regioselectivity is critical in the synthesis of a multifunctional molecule like 2-Vinylisonicotinonitrile.

Regioselectivity: In palladium-catalyzed cross-coupling reactions starting from 2-halo-4-cyanopyridine, regioselectivity is inherently controlled by the position of the halide. The palladium catalyst selectively undergoes oxidative addition into the carbon-halogen bond at the C2 position, leaving the other C-H bonds on the ring untouched. scielo.br In potential C-H activation routes, achieving regioselectivity for the C2-position over the C3-position of the 4-cyanopyridine substrate would be the primary challenge, often requiring specific directing groups or exploiting the inherent electronic properties of the substrate. In olefination reactions, the question of regioselectivity is addressed during the synthesis of the precursor; the reaction itself occurs specifically at the site of the carbonyl group in 2-formylisonicotinonitrile.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. The nitrile group (-CN) is generally robust and non-reactive under the conditions of many palladium-catalyzed couplings and Wittig-type olefinations. mdpi.comnih.gov The pyridine nitrogen can potentially coordinate to the palladium catalyst, but appropriate ligand selection (e.g., bulky phosphine ligands) can mitigate catalyst inhibition and ensure the desired cross-coupling occurs. rsc.org Similarly, in olefination reactions, the phosphorus ylide is a soft nucleophile that selectively attacks the electrophilic carbonyl carbon, showing no reactivity towards the nitrile group or the aromatic ring.

Green Chemistry Principles in 2-Vinylisonicotinonitrile Synthesis

The synthesis of 2-vinylisonicotinonitrile, a valuable heterocyclic building block, is increasingly being evaluated through the lens of green chemistry. The twelve principles of green chemistry provide a framework for creating more sustainable chemical processes, focusing on waste prevention, atom economy, use of less hazardous substances, and energy efficiency. For 2-vinylisonicotinonitrile, this primarily involves the selection of synthetic pathways that are catalytic, minimize toxic reagents and solvents, and operate under mild conditions.

The most common laboratory-scale syntheses for introducing a vinyl group onto a pyridine ring involve palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. mdpi.comwikipedia.orgwikipedia.org These methods typically start from a halogenated precursor, such as 2-chloro- or 2-bromoisonicotinonitrile.

Catalytic Methods and Atom Economy: The use of catalytic amounts of palladium complexes is inherently a green practice compared to stoichiometric reagents, as it reduces waste. wikipedia.org Among the prevalent cross-coupling reactions, each has distinct advantages and disadvantages from a green chemistry perspective.

Suzuki-Miyaura Coupling: This reaction utilizes an organoboron reagent, such as potassium vinyltrifluoroborate or vinylboronic acid, to couple with the halopyridine. google.comorganic-chemistry.org Boron compounds are generally considered to have low toxicity, and the byproducts are often inorganic salts that are relatively easy to remove. nih.gov This makes the Suzuki reaction a highly favored green option.

Stille Coupling: The Stille reaction employs organotin compounds (organostannanes). wikipedia.orgopenochem.org While effective, organotin reagents are notoriously toxic and the tin-containing byproducts are difficult to remove completely from the final product, posing significant environmental and health concerns. organic-chemistry.org This drawback makes the Stille reaction a less green alternative compared to the Suzuki coupling.

Mizoroki-Heck Reaction: The Heck reaction couples the halopyridine directly with an alkene like ethylene in the presence of a base. wikipedia.orgunishivaji.ac.in This method can be highly atom-economical. However, it often requires higher temperatures and can sometimes lead to issues with regioselectivity. uliege.be

Safer Solvents and Energy Efficiency: A key aspect of green synthesis is the replacement of hazardous solvents with more benign alternatives. nih.gov While many palladium-catalyzed couplings are performed in solvents like dimethylformamide (DMF) or N-methylpyrrolidinone (NMP), research has focused on using greener solvents such as water or ethanol (B145695). organic-chemistry.orgnih.gov Furthermore, the use of microwave irradiation has been shown to accelerate reaction times significantly, leading to increased energy efficiency compared to conventional heating methods. mdpi.comresearchgate.net

The following table provides a comparative analysis of these common synthetic routes based on established green chemistry metrics. wikipedia.orgnih.govacs.org

Synthetic Method Vinyl Source Typical Catalyst/Base Advantages (Green Perspective) Disadvantages (Green Perspective)
Suzuki-Miyaura Coupling Potassium vinyltrifluoroboratePd(dppf)Cl₂ / Cs₂CO₃ google.comLow toxicity of boron reagents; mild reaction conditions often possible. nih.govBoronic acids can be unstable; requires stoichiometric base.
Stille Coupling VinyltributylstannanePd(PPh₃)₄Tolerant to a wide range of functional groups. libretexts.orgHigh toxicity of organotin reagents and byproducts. organic-chemistry.org
Mizoroki-Heck Reaction EthylenePd(OAc)₂ / BaseHigh atom economy; avoids pre-functionalized vinylating agents. wikipedia.orgOften requires higher temperatures; potential for side reactions. uliege.be

Scalability and Industrial Relevance of Synthetic Pathways for 2-Vinylisonicotinonitrile

The transition of a synthetic route from laboratory-scale preparation to industrial production introduces a different set of critical considerations, primarily focused on cost, safety, robustness, and throughput. uliege.be While palladium-catalyzed reactions are powerful tools in medicinal chemistry for their versatility, their scalability for bulk chemical production can be challenging. acs.orgrsc.org

Evaluation of Catalytic Routes for Scale-up: The industrial viability of Suzuki, Stille, or Heck reactions for producing 2-vinylisonicotinonitrile depends heavily on several factors:

Catalyst Cost and Loading: Palladium is a precious and expensive metal. For a process to be economically feasible, the catalyst loading must be very low (ideally in the parts-per-million range), and the catalyst must have a high turnover number (TON) and turnover frequency (TOF). organic-chemistry.org Catalyst deactivation and the need for expensive phosphine ligands can further increase costs.

Starting Material Availability: The synthesis requires a halogenated isonicotinonitrile precursor. The cost and availability of 2-chloro- or 2-bromoisonicotinonitrile on an industrial scale are crucial.

Purification: The removal of residual palladium and other reaction byproducts to meet the purity requirements of the final product can be a significant challenge on a large scale. A patent for a related process mentions the purification of crude 2-vinylisonicotinonitrile by silica (B1680970) gel chromatography, a technique that is often expensive and generates significant waste, making it less desirable for large-scale manufacturing. google.com

Alternative Industrial Pathways: Given the challenges of scaling up cross-coupling reactions, alternative routes that avoid expensive catalysts are often preferred in industry. For the analogous compound, 2-vinylpyridine (B74390), a common industrial production method involves the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269) to produce 2-hydroxyethylpyridine, which is subsequently dehydrated to yield the final product. chemicalbook.compatsnap.com

This two-step process offers several advantages for large-scale production:

Low-Cost Starting Materials: The precursors, 2-methylpyridine and formaldehyde, are inexpensive bulk chemicals. bath.ac.uk

Avoidance of Precious Metal Catalysts: The dehydration step typically uses basic catalysts like potassium hydroxide (B78521) or acids like sulfuric acid, which are significantly cheaper than palladium complexes. patsnap.com

Established Technology: The reaction conditions, while sometimes requiring elevated temperatures and pressures, utilize standard chemical engineering equipment and processes. chemicalbook.com

A similar pathway could be envisioned for the industrial synthesis of 2-vinylisonicotinonitrile, starting from 2-methylisonicotinonitrile. The feasibility of this route would depend on the reactivity of the methyl group in 2-methylisonicotinonitrile and the efficiency of the subsequent dehydration step.

The following table compares the potential industrial routes for the synthesis of 2-vinylisonicotinonitrile.

Synthetic Pathway Key Reagents Advantages (Scalability) Disadvantages (Scalability)
Palladium-Catalyzed Coupling (e.g., Suzuki) 2-Haloisonicotinonitrile, Vinylboron reagent, Pd-catalystHigh selectivity; mild conditions may be possible. nih.govHigh cost of palladium catalyst and ligands; purification challenges. rsc.org
Dehydration of Alcohol 2-Methylisonicotinonitrile, Formaldehyde, Dehydrating agent (e.g., KOH)Inexpensive starting materials and catalysts; established industrial precedent. chemicalbook.compatsnap.comMay require high temperatures/pressures; potential for side reactions/polymerization.

Ultimately, the choice of an industrial-scale synthetic route for 2-vinylisonicotinonitrile involves a trade-off between the high selectivity and versatility of catalytic coupling methods and the economic and operational advantages of classical chemical transformations.

Mechanistic Investigations into the Reactivity of 2 Vinylisonicotinonitrile

Electron Density Distribution and Frontier Molecular Orbitals of 2-Vinylisonicotinonitrile

The reactivity of 2-Vinylisonicotinonitrile is fundamentally governed by the distribution of electron density within the molecule and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The molecule integrates a pyridine (B92270) ring, an electron-withdrawing nitrile (-CN) group at the 4-position, and a reactive vinyl (-CH=CH₂) group at the 2-position.

The nitrogen atom in the pyridine ring and the nitrile group are inherently electronegative, leading to a polarization of the aromatic system. Density functional theory (DFT) calculations on related cyanopyridine derivatives show a significant concentration of negative charge on the nitrile nitrogen. scirp.org The pyridine nitrogen also withdraws electron density from the ring, making the ring carbons, particularly those at the alpha and gamma positions, electrophilic.

The vinyl group, conjugated with the pyridine ring, participates in this electronic system. The HOMO is expected to be localized primarily on the vinyl group and the pyridine ring, while the LUMO is likely centered on the electron-deficient pyridine ring and the nitrile group. frontiersin.org The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.comepa.gov In reactions, the HOMO acts as an electron donor (nucleophile), and the LUMO acts as an electron acceptor (electrophile). For instance, in cycloaddition reactions, the interaction between the HOMO of a diene and the LUMO of the dienophile (in this case, 2-Vinylisonicotinonitrile) is a key determining factor. wikipedia.org

Table 1: Predicted Frontier Molecular Orbital (FMO) Characteristics of 2-Vinylisonicotinonitrile and Related Compounds

This table presents predicted properties based on computational studies of analogous compounds. Actual values for 2-Vinylisonicotinonitrile may vary.

CompoundPredicted HOMO LocalizationPredicted LUMO LocalizationPredicted HOMO-LUMO GapImplied Reactivity
2-Vinylisonicotinonitrile Vinyl group, Pyridine ringNitrile group, Pyridine ringModerateReactive as both electrophile and nucleophile
4-Vinylpyridine (B31050)Vinyl group, Pyridine ringPyridine ringRelatively Small epa.govHigher reactivity
IsonicotinonitrilePyridine ring, N-atom lone pairNitrile group, Pyridine ringLargerLess reactive than vinyl-substituted analog
StyreneVinyl group, Benzene ringVinyl group, Benzene ringRelatively SmallReactive dienophile

Reaction Pathways and Transition State Analysis for 2-Vinylisonicotinonitrile Transformations

The dual functionality of the vinyl group and the nitrile group on the pyridine scaffold allows for a variety of reaction pathways. Computational chemistry, particularly DFT, provides essential tools for analyzing these pathways and the structures of their associated transition states. researchgate.netspirochem.comeuchems.eu

Common transformations for 2-Vinylisonicotinonitrile can include:

Reactions at the Vinyl Group: Electrophilic additions, radical additions, and participation in pericyclic reactions like Diels-Alder cycloadditions are characteristic of the vinyl moiety. rsc.orgnih.gov

Reactions involving the Pyridine Nitrogen: The lone pair on the pyridine nitrogen makes it a nucleophile and a base, allowing it to react with acids or electrophiles. This interaction can also serve to activate the molecule, as seen in Lewis acid-promoted reactions. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr): While the nitrile group deactivates the ring towards electrophilic attack, it can activate it for nucleophilic attack, although this is less common for vinylpyridines without other strongly activating or leaving groups. researchgate.net

Transition state theory calculations on related systems, such as the Diels-Alder reaction of 2-vinylpyridine (B74390), have been used to explore the energetics of different reaction pathways (e.g., thermal vs. Lewis acid-promoted). researchgate.netrsc.org These studies reveal that Lewis acid coordination to the pyridine nitrogen lowers the energy of the LUMO, thereby lowering the activation energy of the transition state and accelerating the reaction. researchgate.net Similarly, in C-H activation reactions, the transition state can shift from a concerted to a stepwise mechanism depending on the electronic properties of the substituents and the presence of a Lewis acid. nih.gov

Catalytic Interventions in 2-Vinylisonicotinonitrile Reactions

Catalysis offers a powerful means to control the reactivity and selectivity of transformations involving 2-Vinylisonicotinonitrile. Both transition metals and small organic molecules (organocatalysts) can be employed to facilitate specific reaction pathways.

Transition metals are effective catalysts due to their ability to exist in multiple oxidation states and form temporary bonds with reactants, providing lower-energy reaction pathways. senecalearning.comchemguide.co.uk For vinylpyridines, transition metal catalysis is utilized in various reactions:

Cross-Coupling Reactions: Palladium catalysts, for example, are used in Heck and Suzuki reactions, which could potentially functionalize the vinyl group.

Cycloadditions: Nickel(0) has been reported to catalyze the [4+2] cycloaddition of vinylpyridines, although sometimes with low selectivity. rsc.org

C-H Activation: Bimetallic complexes, such as an Fe-Al system, have been shown to selectively activate the vinylic C-H bond of styrenes and vinylpyridines. nih.gov

The general mechanism for transition metal catalysis often involves a catalytic cycle where the metal center undergoes oxidative addition, migratory insertion, and reductive elimination. senecalearning.com The pyridine nitrogen in 2-Vinylisonicotinonitrile can coordinate to the metal center, influencing the catalyst's activity and the reaction's selectivity.

Organocatalysis uses small, metal-free organic molecules to accelerate chemical reactions and has emerged as a key strategy, particularly for asymmetric synthesis. nih.govthieme-connect.comnih.gov For vinylpyridines, organocatalysis often involves:

Enamine Catalysis: Chiral secondary amines can react with aldehydes to form nucleophilic enamines. These can then add to electrophilically activated 4-vinylpyridines. acs.orgacs.org This activation is often achieved synergistically using a Brønsted acid to protonate the pyridine nitrogen. acs.org

Iminium Catalysis: Chiral amines can also activate α,β-unsaturated aldehydes by forming an iminium ion, lowering the LUMO and facilitating attack by a nucleophile.

Brønsted Acid Catalysis: Acids can protonate the pyridine nitrogen, increasing the electrophilicity of the vinyl group and making it more susceptible to nucleophilic attack. acs.org

Photoredox Catalysis: In combination with a photosensitizer and a chiral organocatalyst (like a chiral phosphoric acid), radical additions to vinylpyridines can be achieved with high enantioselectivity. mdpi.com

Table 2: Examples of Catalytic Systems Used in Vinylpyridine Transformations

This table summarizes findings from studies on vinylpyridines, which are analogous to 2-Vinylisonicotinonitrile.

Reaction TypeCatalyst SystemSubstrate ClassKey FindingReference
Diels-Alder BF₃·OEt₂ (Lewis Acid)2-VinylpyridineLowers transition state energy, accelerates reaction. rsc.org
Conjugate Addition Chiral Diphenylprolinol Ether / TfOH4-VinylpyridineSynergistic activation enables highly enantioselective addition of aldehydes. acs.orgacs.org
Radical Addition Photocatalyst / Chiral Phosphoric AcidVinylpyridinesEnables enantioselective addition of radicals to prepare γ-functionalized pyridines. mdpi.com
C-H Activation Fe-Al Bimetallic Complex2-VinylpyridineSelective (E)-β-metalation of the vinyl group. nih.gov

Solvent Effects on 2-Vinylisonicotinonitrile Reactivity

The choice of solvent can profoundly influence the rate, and sometimes the mechanism, of a chemical reaction. rsc.org Solvents can affect reactivity by differentially solvating the reactants, transition states, and products. nih.govkci.go.kr For reactions involving a polar molecule like 2-Vinylisonicotinonitrile, these effects are particularly significant.

Polar Protic Solvents (e.g., methanol, water): These solvents can form hydrogen bonds. In reactions involving pyridines, protic solvents can hydrogen-bond to the nitrogen atom, potentially stabilizing the ground state and affecting its nucleophilicity. kci.go.kr For reactions proceeding through charged transition states, polar solvents can offer significant stabilization, thereby increasing the reaction rate.

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but cannot donate hydrogen bonds. They are effective at solvating cations but less so for small anions. In nucleophilic substitution reactions with pyridines, rates can be significantly different in polar aprotic vs. protic solvents. researchgate.net

Nonpolar Solvents (e.g., hexane, toluene): These solvents interact weakly with polar molecules and are generally poor at stabilizing charged intermediates or transition states. Reactions involving the generation of significant charge separation will typically be slower in nonpolar solvents.

Studies on the reactions of substituted pyridines have shown that rate constants can be correlated with solvent parameters, providing quantitative insight into the role of the solvent. rsc.orgkci.go.kracs.org For 2-Vinylisonicotinonitrile, a reaction's sensitivity to solvent effects will depend on the specific pathway and the change in polarity between the reactants and the transition state.

Stereochemical Outcomes in Asymmetric Transformations of 2-Vinylisonicotinonitrile

Controlling the stereochemistry of reactions is crucial, particularly in the synthesis of chiral molecules for pharmaceutical applications. Asymmetric catalysis provides the primary means of achieving enantioselective transformations. wikipedia.orgnsf.gov For 2-Vinylisonicotinonitrile, the vinyl group is the primary site for creating new stereocenters.

Research on the asymmetric organocatalysis of 4-vinylpyridines has demonstrated that high levels of enantioselectivity can be achieved. nih.govthieme-connect.comacs.orgacs.org In the synergistic catalytic addition of aldehydes to 4-vinylpyridines, the use of a chiral diphenylprolinol silyl (B83357) ether as the organocatalyst directs the nucleophilic enamine to attack one face of the activated vinylpyridine preferentially. This leads to the formation of one enantiomer of the product in significant excess, with reported enantiomeric ratios (er) as high as 98.5:1.5. thieme-connect.com

Similarly, photoredox-mediated radical additions to vinylpyridines using a chiral phosphoric acid as the catalyst have been shown to produce γ-functionalized pyridines with high enantioselectivity. mdpi.com The chiral catalyst forms a non-covalent complex with the substrate, creating a chiral environment that biases the approach of the incoming radical, thereby controlling the stereochemical outcome. nsf.gov The ability to achieve high stereocontrol in these analogous systems suggests that similar strategies could be successfully applied to the asymmetric transformations of 2-Vinylisonicotinonitrile. nih.gov

Advanced Structural and Conformational Studies of 2 Vinylisonicotinonitrile

Spectroscopic Signatures and Their Theoretical Interpretation

A search for advanced Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopic data for 2-Vinylisonicotinonitrile, beyond basic identification, did not yield any specific research findings. There are no available studies that provide a theoretical interpretation of its spectroscopic signatures. General spectroscopic data is necessary to understand the discrete structural aspects of organic molecules. nzqa.govt.nz

X-ray Crystallography and Solid-State Structure of 2-Vinylisonicotinonitrile

No publicly accessible X-ray crystallography data for 2-Vinylisonicotinonitrile could be located. Consequently, information regarding its solid-state structure, including crystal packing, specific structural motifs, and intermolecular interactions, is not available. Furthermore, there is no information on whether 2-Vinylisonicotinonitrile exhibits polymorphism.

Gas-Phase Conformational Analysis of 2-Vinylisonicotinonitrile

There are no published studies on the gas-phase conformational analysis of 2-Vinylisonicotinonitrile. Research into the conformational isomers and their relative stabilities in the gas phase for this specific molecule has not been found.

Computational Chemistry Insights into 2-Vinylisonicotinonitrile Conformations

A search for computational chemistry studies, such as those employing Density Functional Theory (DFT), that investigate the conformations of 2-Vinylisonicotinonitrile, returned no specific results. Detailed computational analyses of its potential energy surface, dihedral angles, and conformational barriers are not present in the reviewed literature.

Vibrational Spectroscopy and Anharmonicity in 2-Vinylisonicotinonitrile

No studies were found that focus on the advanced vibrational spectroscopy of 2-Vinylisonicotinonitrile, specifically addressing anharmonicity. Calculations of anharmonic frequencies and their comparison with experimental IR and Raman spectra for this compound are not available.

Reactivity Profiles and Derivatization Strategies for 2 Vinylisonicotinonitrile

Nucleophilic and Electrophilic Reactivity of the Vinyl Moiety in 2-Vinylisonicotinonitrile

The vinyl group in 2-Vinylisonicotinonitrile is an electron-rich pi system, making it susceptible to attack by both electrophiles and nucleophiles. Its reactivity is influenced by the electronic properties of the isonicotinonitrile core.

Nucleophilic Reactivity: The carbon-carbon double bond of the vinyl group can act as a nucleophile, participating in addition reactions. byjus.com The driving force for nucleophilic addition is the reaction of a chemical compound with an electrophilic double or triple bond with a nucleophile, leading to the breaking of the bond. wikipedia.org In the context of 2-Vinylisonicotinonitrile, the electrophilic carbon of the carbonyl group is a prime target for nucleophiles. masterorganicchemistry.com This reaction, often termed 1,2-addition, results in the change of the carbon's hybridization from sp2 to sp3. masterorganicchemistry.com

Electrophilic Reactivity: Electrophilic addition reactions occur when the π bond of the vinyl group is broken, and two new σ bonds are formed. wikipedia.org The reaction is initiated by an electrophile (X+) that forms a covalent bond with the electron-rich C=C bond, creating a carbocation intermediate. wikipedia.org This positively charged intermediate then combines with an electron-rich species to form the second covalent bond. wikipedia.org The regioselectivity of such additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org

Typical electrophilic additions to alkenes include:

Halogenation (addition of X₂)

Hydrohalogenation (addition of HX) wikipedia.org

Hydration (addition of H₂O) wikipedia.org

Oxymercuration wikipedia.org

Hydroboration-oxidation wikipedia.org

Functionalization of the Pyridine (B92270) Core of 2-Vinylisonicotinonitrile

The pyridine ring is an aromatic heterocycle that can undergo various functionalization reactions. Ruthenium-mediated C-H functionalization represents a modern approach to modify the pyridine core. nih.gov For instance, the formation of 2-substituted E-styrylpyridines from pyridine and terminal alkynes can be achieved with 100% atom efficiency using a ruthenium catalyst. nih.gov Mechanistic studies suggest the involvement of a vinylidene-containing intermediate. nih.gov Free pyridine can then engage in a nucleophilic attack at the α-carbon of this complex, leading to the formation of a C-H agostic complex which is a key branching point for productive functionalization pathways. nih.gov

Transformations of the Nitrile Group in 2-Vinylisonicotinonitrile

The nitrile (cyano) group is a highly versatile functional group that can be converted into a variety of other functionalities. researchgate.net Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom.

Common transformations of the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com The acid-catalyzed mechanism begins with the protonation of the nitrogen, which activates the triple bond for nucleophilic attack by water. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). libretexts.org The reaction proceeds through two successive nucleophilic additions of a hydride ion. libretexts.org Using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) can allow for the partial reduction of the nitrile to an aldehyde. libretexts.org

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile. chemistrysteps.com The initial addition forms an iminium intermediate, which is then hydrolyzed in a subsequent workup step to yield a ketone. chemistrysteps.comlibretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions, such as the [3+2] cycloaddition, leading to the formation of nitrogen-containing heterocyclic compounds. researchgate.net

Reagent/ConditionProduct Functional Group
H₃O⁺, heatCarboxylic Acid
H₂O, H⁺ or OH⁻Amide
1. LiAlH₄, 2. H₂OPrimary Amine
1. DIBAL-H, 2. H₂OAldehyde
1. Grignard Reagent (R-MgX), 2. H₃O⁺Ketone

Cycloaddition Reactions Involving 2-Vinylisonicotinonitrile (e.g., Diels-Alder)

Cycloaddition reactions are powerful transformations for forming cyclic compounds. wikipedia.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orgmasterorganicchemistry.com

The vinyl group of 2-Vinylisonicotinonitrile allows it to function as a dienophile in Diels-Alder reactions. Vinyl-substituted azaarenes have been shown to be effective dienophiles when activated by a Lewis acid. nih.gov Lewis acid promotion can lead to dramatically higher yields, improved regioselectivity, and high levels of diastereoselectivity compared to thermal examples. nih.gov The cyano group on the pyridine ring acts as an electron-withdrawing group, which can enhance the reactivity of the vinyl dienophile. stackexchange.com

Below is a table summarizing representative Diels-Alder reactions with vinylazaarenes, demonstrating the potential reactivity of 2-Vinylisonicotinonitrile.

DienophileDieneLewis AcidProduct Yield (%)RegioselectivityDiastereoselectivity (endo:exo)
4-Vinylpyridine (B31050)CyclopentadieneMe₂AlCl95N/A>20:1
4-VinylpyridineIsopreneMe₂AlCl82>20:1>20:1
2-VinylquinolineCyclopentadieneMe₂AlCl95N/A>20:1
2-VinylquinolineIsopreneMe₂AlCl75>20:1>20:1
6-Fluoro-4-vinylquinolineIsopreneMe₂AlCl71>20:1>20:1

Data adapted from studies on analogous vinylazaarenes. nih.gov

Polymerization of 2-Vinylisonicotinonitrile and its Copolymers

2-Vinylisonicotinonitrile is a monomer that can undergo polymerization through its vinyl group to form poly(2-vinylisonicotinonitrile). The properties of the resulting polymer can be tailored by the choice of polymerization method.

Radical polymerization is a common method for producing polymers and involves three main stages: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the decomposition of an initiator, such as azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. libretexts.org These radicals then add to the vinyl group of a 2-Vinylisonicotinonitrile monomer, creating a new radical species. libretexts.org

Propagation: The newly formed radical adds to another monomer molecule, extending the polymer chain. libretexts.org This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The polymerization process ceases when two growing radical chains combine (recombination) or react in a way that deactivates the radical ends. youtube.com

The radical polymerization of 1,1-disubstituted 2-vinylcyclopropanes, which are also vinyl monomers, has been shown to result in transparent polymers when initiated with AIBN. researchgate.net

Controlled/living polymerization methods offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ or PDI). wikipedia.orgwikipedia.org These techniques suppress or eliminate chain termination and transfer reactions. wikipedia.org

Living Polymerization: In an ideal living polymerization, chain termination and transfer are absent, and the rate of initiation is much faster than the rate of propagation. wikipedia.org This allows polymer chains to grow at a constant rate, resulting in a narrow molecular weight distribution. wikipedia.org Anionic polymerization of monomers like 2-vinyldibenzothiophene has demonstrated living characteristics, yielding polymers with predictable molecular weights and narrow polydispersity (Mw/Mn < 1.1). researchgate.net

Controlled Radical Polymerization (CRP): These methods, often referred to as reversible-deactivation radical polymerization (RDRP), introduce a dynamic equilibrium between active (propagating) radicals and dormant species. mdpi.comnih.gov This minimizes the concentration of active radicals at any given time, thereby reducing the likelihood of termination events. Common CRP techniques applicable to vinyl monomers include:

Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal catalyst to reversibly activate and deactivate the growing polymer chains. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Employs a chain transfer agent to mediate the polymerization via a reversible chain transfer process. mdpi.com

Nitroxide-Mediated Polymerization (NMP): Uses stable nitroxide radicals to reversibly trap the growing polymer chains. mdpi.com Bulk free-radical polymerization of 2-vinylpyridine (B74390) in the presence of TEMPO (a nitroxide) has been shown to produce polymers with narrow molecular weight distributions. researchgate.net

These controlled techniques are particularly valuable for synthesizing well-defined block copolymers, where blocks of poly(2-vinylisonicotinonitrile) could be combined with other polymer segments to create materials with novel properties. wikipedia.org

Copolymerization with Other Monomers

Detailed research findings on the copolymerization of 2-Vinylisonicotinonitrile with other monomers are not extensively available in the public domain. While the synthesis of 2-Vinylisonicotinonitrile via Suzuki coupling has been documented, its subsequent use as a monomer in copolymerization reactions is not well-reported. ambeed.comambeed.com

Generally, the copolymerization behavior of a vinyl monomer is dictated by its reactivity ratios (r1 and r2) when paired with another monomer (M2). These ratios indicate the relative preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer. For a hypothetical copolymerization involving 2-Vinylisonicotinonitrile (M1) and a comonomer (M2), the reactivity ratios would be determined by the rate constants of the four possible propagation steps:

k11: M1• + M1 → M1M1•

k12: M1• + M2 → M1M2•

k21: M2• + M1 → M2M1•

k22: M2• + M2 → M2M2•

The reactivity ratios would then be defined as r1 = k11/k12 and r2 = k22/k21. The values of these ratios would determine the distribution of monomer units in the resulting copolymer, leading to random, alternating, or block copolymers. Without experimental data for 2-Vinylisonicotinonitrile, a specific data table on its copolymerization cannot be constructed.

Heterocyclic Annulation Reactions with 2-Vinylisonicotinonitrile

Information regarding the participation of 2-Vinylisonicotinonitrile in heterocyclic annulation reactions is also scarce in available scientific literature. Heterocyclic annulation reactions involve the formation of a new heterocyclic ring onto an existing ring system. The vinyl and cyano groups of 2-Vinylisonicotinonitrile, along with the pyridine ring, present potential sites for such reactions.

For instance, the vinyl group could potentially act as a dienophile in Diels-Alder reactions or as a component in other cycloaddition reactions to form new carbocyclic or heterocyclic rings. The nitrile group could also participate in cyclization reactions, for example, through reactions with dinucleophiles to form fused heterocyclic systems. However, specific examples and detailed research findings of such reactions involving 2-Vinylisonicotinonitrile are not documented in the searched resources. A patent mentions the synthesis of 2-vinylisonicotinonitrile, but does not describe its use in subsequent annulation reactions. google.com

Due to the lack of specific research data on the copolymerization and heterocyclic annulation reactions of 2-Vinylisonicotinonitrile, a detailed, data-rich article on these specific topics cannot be generated at this time.

Computational and Theoretical Investigations of 2 Vinylisonicotinonitrile

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comrutgers.edu It is based on the principle that the ground-state energy of a system is a unique functional of its electron density. d-nb.infochemrxiv.org DFT calculations are instrumental in determining key electronic properties that govern the behavior of a molecule.

For 2-vinylisonicotinonitrile, DFT studies, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its molecular geometry and electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. niscpr.res.in

Other calculated properties include the total energy, binding energy, ionization potential, electron affinity, and dipole moment, which collectively provide a comprehensive profile of the molecule's electronic character. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. scispace.com

Table 1: Calculated Electronic Properties of 2-Vinylisonicotinonitrile using DFT

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. -6.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. -1.5 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. niscpr.res.in 5.3 eV
Ionization Potential (I) The minimum energy required to remove an electron from the molecule. 6.8 eV
Electron Affinity (A) The energy released when an electron is added to the molecule. 1.5 eV

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar aromatic nitrile compounds.

Molecular Dynamics Simulations for Solvent Interactions and Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides detailed insights into the conformational dynamics of molecules and their interactions with the surrounding environment, such as a solvent. rsc.org

For 2-vinylisonicotinonitrile, MD simulations can be employed to understand how different solvents influence its structural flexibility and intermolecular interactions. nih.govchemrxiv.org The choice of solvent can significantly affect reaction kinetics and molecular conformation. nih.gov Simulations in explicit solvent models (e.g., TIP3P for water) can reveal the formation and dynamics of solvation shells around the molecule. nih.gov Key analyses from these simulations include:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from a specific atom or group on the 2-vinylisonicotinonitrile molecule. RDFs can identify specific interactions, such as hydrogen bonding between a protic solvent and the nitrile nitrogen or pyridine (B92270) ring nitrogen.

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to solvent molecules. Changes in SASA over the course of a simulation can indicate conformational changes, such as the folding or extension of the vinyl group relative to the pyridine ring, driven by solvent interactions. mdpi.com

Conformational Analysis: MD trajectories can be analyzed to explore the rotational dynamics around the single bond connecting the vinyl group to the pyridine ring. This can help determine the preferred dihedral angles and the energy barriers to rotation in different solvents.

Table 2: Potential Solvent Effects on 2-Vinylisonicotinonitrile Studied by MD Simulations

Solvent Solvent Type Expected Interactions and Dynamic Effects
Water Polar, Protic Strong hydrogen bonding with the nitrogen atoms of the pyridine ring and nitrile group, potentially leading to a well-defined solvation shell and restricted conformational freedom.
Ethanol (B145695) Polar, Protic Hydrogen bonding with the nitrogen atoms, though potentially weaker than water. The ethyl group may have favorable interactions with the aromatic ring. mdpi.com
Acetonitrile Polar, Aprotic Dipole-dipole interactions with the polar regions of the molecule (pyridine and nitrile). Less specific ordering compared to protic solvents.

Quantitative Structure-Reactivity Relationships (QSAR, non-biological context) for Derivatives of 2-Vinylisonicotinonitrile

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity. nih.gov In a non-biological context, QSAR can be used to predict physical properties or reactivity towards certain chemical transformations.

To develop a QSAR model for derivatives of 2-vinylisonicotinonitrile, a set of structurally related compounds would be synthesized or computationally designed. For each derivative, a series of numerical parameters, known as molecular descriptors, are calculated. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, is then used to build a model that links these descriptors to an experimentally measured or computationally determined reactivity parameter (e.g., reaction rate constant, activation energy for a specific reaction). nih.gov The resulting QSAR equation can be used to predict the reactivity of new, untested derivatives, guiding the design of compounds with desired chemical properties.

Table 3: Example of a QSAR Study Design for 2-Vinylisonicotinonitrile Derivatives

Derivative Substituent (R) on Pyridine Ring Example Descriptors to Calculate Predicted Endpoint (Example)
1 -H (Parent Compound) Dipole Moment, HOMO Energy, Molecular Volume Rate of Diels-Alder Reaction
2 -CH₃ (at position 5) Polarizability, Steric Hindrance Parameter Rate of Diels-Alder Reaction
3 -Cl (at position 6) Electronegativity, Partial Atomic Charge on C2 Rate of Diels-Alder Reaction
4 -OCH₃ (at position 5) Hydrogen Bond Donor/Acceptor Count, LUMO Energy Rate of Diels-Alder Reaction

| 5 | -NO₂ (at position 6) | Hammett Constant (σ), Total Energy | Rate of Diels-Alder Reaction |

Prediction of Spectroscopic Parameters

Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. researchgate.netnih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of 2-vinylisonicotinonitrile. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C≡N nitrile stretch, C=C vinyl stretch, and aromatic C-H bends. By comparing the computed IR spectrum with the experimental one, a detailed assignment of the observed absorption bands can be made. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other theoretical approximations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These predictions can aid in the assignment of complex experimental spectra, help distinguish between isomers, and provide insight into the electronic environment of the nuclei. schrodinger.comgithub.io

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. scispace.com The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., π→π* transitions within the aromatic system).

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic Technique Parameter Predicted Value Experimental Value
IR ν(C≡N) stretch 2235 cm⁻¹ 2225 cm⁻¹
ν(C=C) vinyl stretch 1640 cm⁻¹ 1632 cm⁻¹
¹³C NMR C (nitrile) 118.5 ppm 117.9 ppm
C (vinyl, α-carbon) 137.0 ppm 136.2 ppm
¹H NMR H (vinyl, geminal) 5.8 ppm 5.7 ppm

| UV-Vis | λ_max | 275 nm | 278 nm |

Note: The values in this table are hypothetical and serve to illustrate the typical level of agreement between computationally predicted and experimentally measured spectroscopic data.

Reactivity Descriptors and Fukui Functions for 2-Vinylisonicotinonitrile

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. d-nb.info These descriptors help in understanding and predicting the reactive behavior of molecules. For 2-vinylisonicotinonitrile, key descriptors include:

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, calculated as (I-A)/2. Softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. d-nb.info

Electronegativity (χ): Defined as (I+A)/2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.

The Fukui function , f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. faccts.descm.com It is crucial for identifying the most reactive sites within a molecule for different types of reactions: niscpr.res.inresearchgate.net

f⁺(r): Governs reactivity towards a nucleophilic attack (electron acceptance). The site with the highest f⁺ value is the most likely to be attacked by a nucleophile.

f⁻(r): Governs reactivity towards an electrophilic attack (electron donation). The site with the highest f⁻ value is the most susceptible to attack by an electrophile.

f⁰(r): Predicts reactivity towards a radical attack.

For 2-vinylisonicotinonitrile, Fukui functions can be calculated on an atom-by-atom basis (condensed Fukui functions) to predict which atoms are the primary sites for electrophilic, nucleophilic, or radical attack. For instance, the nitrile carbon is expected to be a primary site for nucleophilic attack, while the vinyl group and pyridine ring would be susceptible to electrophilic or radical addition.

Table 5: Condensed Fukui Functions for Selected Atoms of 2-Vinylisonicotinonitrile (Illustrative Values)

Atom f⁺ (for Nucleophilic Attack) f⁻ (for Electrophilic Attack) f⁰ (for Radical Attack)
N (pyridine) 0.08 0.03 0.055
C2 (pyridine, attached to vinyl) 0.05 0.09 0.070
C (vinyl, β-carbon) 0.04 0.12 0.080
C (nitrile) 0.15 0.01 0.080

Note: Higher values indicate a greater propensity for the specified type of attack at that atomic site. These values are illustrative.

Exploratory Applications of 2 Vinylisonicotinonitrile in Materials Science and Catalysis Non Biological

2-Vinylisonicotinonitrile as a Monomer in Advanced Polymeric Materials

The presence of a polymerizable vinyl group enables 2-vinylisonicotinonitrile to act as a monomer for the synthesis of functional polymers, referred to as poly(2-vinylisonicotinonitrile). The properties of this polymer would be largely dictated by the pendant isonicotinonitrile groups, making it analogous in some respects to the well-studied poly(vinylpyridine)s. nih.govpolysciences.comnih.gov The high density of nitrogen-containing heterocycles and polar nitrile groups is expected to impart distinct chemical and physical properties suitable for specialized applications.

Polymers containing pyridine (B92270) moieties, such as poly(4-vinylpyridine), are known for their utility in electronic applications, including as dielectric layers, in sensor development, and as components in anti-corrosive coatings. nih.govsigmaaldrich.com The incorporation of the highly polar nitrile group in poly(2-vinylisonicotinonitrile) would likely enhance these properties. The polymer's high nitrogen content and polarity could lead to a high dielectric constant and specific interactions with semiconductor surfaces or charge carriers. These characteristics are desirable for applications in capacitors, memory devices, and as matrix materials in composite systems for electronic components.

The pyridine nitrogen and the nitrile group in the repeating units of poly(2-vinylisonicotinonitrile) can act as effective binding sites for metal ions and other analytes. polysciences.com This makes the polymer a promising candidate for the development of chemosensors. A polymeric scaffold made from this monomer could be coated onto a transducer surface (e.g., an electrode or an optical fiber). Upon exposure to a target analyte, such as heavy metal ions, coordination between the analyte and the pendant isonicotinonitrile groups would occur. pku.edu.cn This binding event could alter the physical properties of the polymer film, such as its electrical conductivity, refractive index, or fluorescence, leading to a detectable signal. The polymer's insolubility in water but solubility in organic solvents could allow for easy processing into thin films for sensor fabrication. sigmaaldrich.com

Table 1: Potential Sensing Applications of Poly(2-vinylisonicotinonitrile) Scaffolds
Target AnalytePotential Binding SiteHypothesized Detection PrincipleRelevant Analogous System
Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺)Pyridine Nitrogen, Nitrile NitrogenElectrochemical (change in redox potential) or Optical (fluorescence quenching)Poly(4-vinylpyridine)-Cu(II) complexes pku.edu.cn
Volatile Organic Compounds (VOCs)Polymer Matrix (Dipole-dipole interactions)Chemiresistive (change in electrical resistance)Functional polymer-based gas sensors
Acidic Gases (e.g., HCl)Pyridine Nitrogen (Protonation)Gravimetric (mass change on a quartz crystal microbalance)Poly(vinylpyridine) for acid adsorption

Ligand Design and Coordination Chemistry using 2-Vinylisonicotinonitrile

The isonicotinonitrile moiety is an excellent ligand for coordination with transition metals. Its non-vinylated analogue, 4-cyanopyridine (B195900) (isonicotinonitrile), is known to act as a versatile ligand that can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or as a bidentate, bridging ligand via both the pyridine and nitrile nitrogens. rsc.orgresearchgate.net This versatility allows for the construction of a wide array of coordination compounds, from simple mononuclear complexes to extended coordination polymers. researchgate.net

By coordinating 2-vinylisonicotinonitrile to a catalytically active metal center (e.g., Palladium, Rhodium, Ruthenium), it is possible to design novel homogeneous catalysts. The electronic properties of the ligand, influenced by the electron-withdrawing nitrile group, can modulate the reactivity of the metal center, potentially enhancing catalytic activity or selectivity for specific organic transformations. Furthermore, the vinyl group could serve as an anchor to immobilize the catalytic complex onto a solid support, creating a heterogenized catalyst that combines the high selectivity of homogeneous systems with the ease of separation of heterogeneous ones.

Asymmetric catalysis relies on the use of chiral ligands to induce enantioselectivity in chemical reactions. While 2-vinylisonicotinonitrile itself is achiral, its vinyl group provides a reactive handle for the introduction of chirality. For example, asymmetric dihydroxylation or epoxidation of the vinyl double bond could yield chiral diol or epoxide derivatives. These functionalized molecules could then be used as precursors for the synthesis of more complex chiral ligands. Such ligands, when complexed with a suitable metal, could be explored for their efficacy in asymmetric hydrogenation, cross-coupling, or cycloaddition reactions.

Table 2: Potential Catalytic Systems Based on 2-Vinylisonicotinonitrile
Catalyst TypeMetal Center ExamplePotential ReactionRole of Ligand
Homogeneous ComplexPalladium (Pd)Suzuki or Heck Cross-CouplingStabilizes the metal center and modulates its electronic properties.
Supported CatalystRhodium (Rh)HydroformylationAnchors the complex to a polymer support via the vinyl group for recyclability.
Chiral Complex (Hypothetical)Iridium (Ir)Asymmetric HydrogenationProvides a chiral environment around the metal to control stereochemistry.

Precursor for Advanced Organic Frameworks (e.g., MOFs, COFs)

Porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are constructed from molecular building blocks (linkers or precursors) that self-assemble into extended, ordered structures. The properties of these frameworks are directly related to the geometry and functionality of their building blocks.

The structure of 2-vinylisonicotinonitrile suggests its potential as a specialized linker molecule. In the context of MOFs, the pyridine nitrogen can coordinate to metal ion clusters, acting as a node in the framework. researchgate.net The length and rigidity of the molecule would influence the resulting pore size and topology. For COFs, the nitrile group is of particular interest. Nitrile-containing precursors can undergo cyclotrimerization reactions to form highly stable, nitrogen-rich triazine rings, which serve as the linkages in Covalent Triazine Frameworks (CTFs), a subclass of COFs. The vinyl group could also participate in polymerization or other linking chemistries, or it could remain as a pendant functional group within the pores of the framework, available for post-synthetic modification.

Role of 2-Vinylisonicotinonitrile in Supramolecular Assembly

There is currently a lack of specific research data detailing the role and application of 2-Vinylisonicotinonitrile in supramolecular assembly. The inherent chemical functionalities of the molecule, such as the pyridine ring and the nitrile group, suggest a potential for it to act as a ligand in the construction of metallo-supramolecular architectures. The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal centers, potentially leading to the formation of discrete molecular complexes, coordination polymers, or metal-organic frameworks (MOFs). The vinyl group could also, in principle, be utilized for post-assembly polymerization or modification. However, without specific studies, any detailed discussion on its role would be conjectural.

Applications in Chemo-Sensors and Probes (non-biological)

Similarly, there is a notable absence of specific research on the application of 2-Vinylisonicotinonitrile in the development of non-biological chemo-sensors and probes. In theory, the electron-withdrawing nature of the isonicotinonitrile group could influence the electronic properties of the vinyl group, making it a candidate for incorporation into sensor systems that operate on principles of fluorescence or electrochemical detection. The pyridine and nitrile functionalities could also serve as recognition sites for specific analytes. Nevertheless, without published research to this effect, a detailed and factual account of its applications in this area cannot be provided.

Emerging Research Directions and Future Perspectives for 2 Vinylisonicotinonitrile

Integration with Flow Chemistry and Automated Synthesis

The synthesis and modification of 2-vinylisonicotinonitrile are prime candidates for the application of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Continuous flow processes have been successfully developed for the synthesis of various pyridine (B92270) and vinylpyridine derivatives. For instance, a continuous flow process for the preparation of betahistine, a histamine (B1213489) analog, from 2-vinylpyridine (B74390) and methylamine (B109427) hydrochloride has been reported, achieving a 90% isolated yield with a residence time of just 2.4 minutes. mdpi.com Similarly, the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been adapted to microwave flow reactors for the continuous production of these heterocyclic compounds. mdpi.comnih.gov The living anionic polymerization of 2-vinylpyridine has also been demonstrated in a continuous flow setup, allowing for the rapid synthesis of polymers with varying molecular weights by simply adjusting the flow rates of monomer and initiator solutions. scispace.com

These examples highlight the potential for developing efficient and scalable continuous flow syntheses of 2-vinylisonicotinonitrile and its derivatives. An automated flow synthesis platform could enable the rapid generation of a library of 2-vinylisonicotinonitrile-based compounds for screening in various applications. acs.orgdierk-raabe.comacs.org Such a platform would integrate reaction execution with real-time analysis and purification, significantly accelerating the discovery of new functional molecules. researchgate.net

Table 1: Potential Advantages of Flow Chemistry for 2-Vinylisonicotinonitrile Synthesis

FeatureBenefit for 2-Vinylisonicotinonitrile Chemistry
Enhanced Safety Minimizes handling of potentially hazardous reagents and intermediates by containing them within the reactor system.
Precise Control Allows for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yield.
Improved Mixing Efficient mixing in microreactors can enhance reaction rates and product uniformity.
Scalability Seamless transition from laboratory-scale synthesis to larger-scale production without the need for significant re-optimization.
Automation Enables high-throughput screening of reaction conditions and the automated synthesis of compound libraries.

Photoredox Catalysis in 2-Vinylisonicotinonitrile Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.comacs.orgacs.orgrsc.org The application of photoredox catalysis to 2-vinylisonicotinonitrile could unlock novel reaction pathways for its functionalization and the synthesis of complex molecules.

Research on other vinyl pyridines has demonstrated the feasibility of photoredox-catalyzed reactions. For example, a stereocontrolled [2+2]-photocycloaddition of acyclic 2-vinylpyridines with N-vinylacetamides has been achieved through a combination of chiral Brønsted acid and energy transfer photocatalysis. consensus.app This suggests the potential for similar cycloaddition reactions with 2-vinylisonicotinonitrile to generate novel cyclobutane-containing structures. Furthermore, photoredox-catalyzed vinylations of 4-alkyl-1,4-dihydropyridines with vinylbenziodoxolones have been shown to produce vinylated products with excellent stereoselectivity. nih.gov

The electron-deficient nature of the pyridine ring in 2-vinylisonicotinonitrile, further accentuated by the nitrile group, could make it a suitable substrate for a variety of photoredox-catalyzed transformations. These could include C-H functionalization, cross-coupling reactions, and the introduction of various functional groups onto the pyridine ring or the vinyl moiety. researchgate.nettandfonline.comresearchgate.netsemanticscholar.org The development of such reactions would significantly expand the synthetic utility of 2-vinylisonicotinonitrile.

Bio-inspired Synthetic Approaches (non-biological applications)

Nature often provides inspiration for the design of novel functional molecules and materials. Bio-inspired synthetic approaches, which mimic biological strategies for molecular recognition, self-assembly, and catalysis, could be applied to 2-vinylisonicotinonitrile to create new systems with unique properties for non-biological applications.

For instance, researchers have designed phytochelatin-inspired copolymers for the selective removal of heavy metal ions. These polymers incorporate carboxylate and thiolate moieties that mimic the metal-binding sites in natural phytochelatins. Similarly, 2-vinylisonicotinonitrile could serve as a versatile building block for the synthesis of bio-inspired ligands and materials. The pyridine nitrogen and the nitrile group can act as coordination sites for metal ions, while the vinyl group allows for polymerization or further functionalization.

Another area of inspiration could be the use of bio-inspired catalysts for the selective functionalization of the 2-vinylisonicotinonitrile scaffold. While not directly mimicking a biological process, the principles of enzyme catalysis, such as pre-organization of substrates and transition state stabilization, can guide the design of small molecule catalysts for challenging transformations. The synthesis of functionalized pyrrole-pyridone ensembles, inspired by the structures of natural products, demonstrates the potential of this approach. By applying these principles, it may be possible to develop catalysts that can selectively modify specific positions on the 2-vinylisonicotinonitrile molecule, leading to a diverse range of derivatives with tailored properties.

Development of Novel Functional Materials Utilizing 2-Vinylisonicotinonitrile Derivatives

The vinyl group of 2-vinylisonicotinonitrile makes it an excellent monomer for the synthesis of a wide range of functional polymers and materials. The resulting poly(2-vinylisonicotinonitrile) would possess a unique combination of properties stemming from the poly-vinyl backbone and the pendant isonicotinonitrile groups.

The polymerization of related vinylpyridines has led to a variety of useful materials. For example, a terpolymer of 2-vinylpyridine, styrene, and butadiene is used as a tire-cord binder to enhance the adhesion between the cord and the rubber. Copolymers of 2-vinylpyridine are also used in acrylic fibers to provide reactive sites for dyes. Poly(4-vinylpyridine) and its derivatives are utilized in catalysis, ion-exchange systems, and as functional coatings. mdpi.com

Derivatives of poly(2-vinylisonicotinonitrile) could find applications in areas such as:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The nitrile group and the pyridine nitrogen can coordinate to metal ions, making 2-vinylisonicotinonitrile derivatives promising linkers for the construction of porous materials with applications in gas storage, separation, and catalysis.

Conducting Polymers: The conjugated π-system of the isonicotinonitrile ring, when incorporated into a polymer backbone, could lead to materials with interesting electronic and optical properties.

Functional Coatings and Membranes: The polarity and chemical reactivity of the nitrile and pyridine functionalities could be exploited to create coatings with specific surface properties or membranes for selective separations.

Nanocomposites: Poly(2-vinylisonicotinonitrile) could be used as a matrix for the dispersion of nanoparticles, leading to composite materials with enhanced mechanical, thermal, or electronic properties. For example, composite films of poly(vinylpyridine) with metal oxides like TiO2 and ZnO have been investigated for the photocatalytic degradation of organic pollutants.

Table 2: Potential Applications of Materials Derived from 2-Vinylisonicotinonitrile

Material TypePotential Application AreaKey Functional Group(s)
Polymers/Copolymers Adhesives, dyeable fibers, functional coatingsVinyl, Nitrile, Pyridine Nitrogen
Metal-Organic Frameworks Gas storage, catalysis, separationsNitrile, Pyridine Nitrogen
Conducting Polymers Electronics, sensorsConjugated Pyridine Ring
Nanocomposites Enhanced mechanical/electronic materialsNitrile, Pyridine Nitrogen (for nanoparticle interaction)

Multiscale Modeling and Simulation of 2-Vinylisonicotinonitrile Systems

Computational modeling and simulation are invaluable tools for understanding and predicting the behavior of molecules and materials at multiple length and time scales. dierk-raabe.comresearchgate.net Applying these techniques to 2-vinylisonicotinonitrile and its derivatives can accelerate the discovery and design of new materials and processes.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of 2-vinylisonicotinonitrile. nih.gov This can provide insights into its reaction mechanisms and help in the design of new catalysts for its transformation.

Molecular dynamics (MD) simulations can be employed to study the structure and dynamics of polymers derived from 2-vinylisonicotinonitrile. scispace.comconsensus.app All-atom MD simulations can provide detailed information about the conformation of polymer chains and their interactions with solvents or other molecules. Coarse-grained models can be developed to simulate larger systems and longer timescales, enabling the study of polymer self-assembly and the formation of macroscopic structures.

Kinetic modeling can be used to understand and optimize the polymerization of 2-vinylisonicotinonitrile. By developing and validating a kinetic model, it is possible to predict the outcome of a polymerization reaction under different conditions and to scale up the process from the laboratory to an industrial scale.

By combining these different modeling techniques in a multiscale approach, it will be possible to gain a comprehensive understanding of the behavior of 2-vinylisonicotinonitrile systems, from the electronic structure of the monomer to the macroscopic properties of the resulting materials. This will be crucial for the rational design of new functional materials with tailored properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.